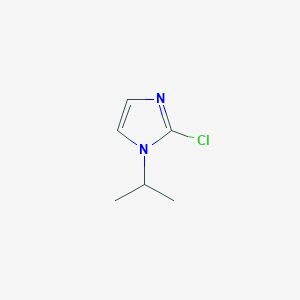

2-Chloro-1-isopropyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASXVMCVZIOXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653267 | |

| Record name | 2-Chloro-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-72-3 | |

| Record name | 2-Chloro-1-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-isopropyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-isopropyl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-chloro-1-isopropyl-1H-imidazole, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable synthetic routes, the causality behind experimental choices, and field-proven insights into the practical execution of these syntheses. Two primary pathways are explored: the direct chlorination of 1-isopropyl-1H-imidazole and the desulfurization-chlorination of 1-isopropyl-1H-imidazole-2-thione. Each step is detailed with step-by-step protocols, mechanistic insights, and quantitative data to ensure scientific integrity and reproducibility.

Introduction: Significance of this compound

Substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents due to their versatile binding properties and metabolic stability.[1] The this compound scaffold, in particular, serves as a crucial building block for the synthesis of compounds with diverse biological activities. The chloro-substituent at the 2-position provides a reactive handle for further functionalization via nucleophilic substitution, while the N-isopropyl group can modulate the compound's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties. A robust and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

Overview of Synthetic Strategies

The synthesis of this compound can be strategically approached through two principal routes, both commencing with the N-alkylation of the commercially available imidazole ring. The choice between these pathways often depends on the availability of reagents, desired purity, and scalability considerations.

-

Route A: Direct Chlorination. This pathway involves the initial synthesis of 1-isopropyl-1H-imidazole followed by a direct chlorination at the electron-rich C2 position.

-

Route B: Desulfurization-Chlorination. This alternative route also begins with the synthesis of 1-isopropyl-1H-imidazole, which is then converted to the corresponding 2-thione intermediate. Subsequent desulfurization and chlorination afford the target compound.

The following sections will provide an in-depth analysis and experimental protocols for each of these synthetic routes.

Figure 1: Overview of the two primary synthetic routes to this compound.

Synthesis of the Key Intermediate: 1-Isopropyl-1H-imidazole

Both proposed synthetic pathways converge on the initial preparation of 1-isopropyl-1H-imidazole. The N-alkylation of imidazole is a well-established transformation, typically proceeding via an SN2 mechanism. The choice of base is critical to deprotonate the imidazole, thereby enhancing its nucleophilicity.[2] While stronger bases like sodium hydride ensure complete deprotonation, milder bases such as potassium carbonate are often sufficient and present fewer handling hazards.[3]

Mechanistic Rationale

The reaction proceeds by the deprotonation of the N-H proton of imidazole by a base to form the imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane) to form the N-C bond. The use of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction.

Figure 2: Simplified mechanism of N-alkylation of imidazole.

Experimental Protocol: N-Isopropylation of Imidazole

This protocol utilizes potassium carbonate as a mild and effective base.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |

| Imidazole | C₃H₄N₂ | 68.08 | 1.0 |

| 2-Bromopropane | C₃H₇Br | 122.99 | 1.2 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |

| Anhydrous Acetonitrile | CH₃CN | 41.05 | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion (typically 24 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-isopropyl-1H-imidazole. The product can be further purified by vacuum distillation.

Route A: Direct Chlorination of 1-Isopropyl-1H-imidazole

The direct chlorination of the C2 position of the imidazole ring is an attractive and atom-economical approach. The C2 position is the most electron-rich and thus most susceptible to electrophilic attack. The Vilsmeier-Haack reaction conditions, employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are commonly used for the formylation of electron-rich heterocycles.[5][6][7] However, in the absence of an aqueous work-up, this reagent can also effect chlorination.

Mechanistic Considerations: The Vilsmeier-Haack Reagent

The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium salt.[8] This reagent then undergoes electrophilic aromatic substitution with the 1-isopropyl-1H-imidazole. The resulting intermediate can then collapse to the 2-chloro derivative.

Figure 3: Simplified mechanism of Vilsmeier-Haack chlorination.

Experimental Protocol: Direct Chlorination

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |

| 1-Isopropyl-1H-imidazole | C₆H₁₀N₂ | 110.16 | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic to Stoichiometric |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-isopropyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) to the solution, followed by the dropwise addition of DMF.

-

Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Desulfurization-Chlorination of 1-Isopropyl-1H-imidazole-2-thione

This two-step sequence provides an alternative to direct chlorination and can sometimes offer advantages in terms of selectivity and ease of purification.

Step 1: Synthesis of 1-Isopropyl-1H-imidazole-2-thione

The conversion of an N-substituted imidazole to its corresponding 2-thione is typically achieved by lithiation at the C2 position followed by quenching with elemental sulfur. However, a more direct method involves the reaction of an N-isopropyl-substituted precursor with a thiocarbonyl source. For the purpose of this guide, we will focus on the conceptual pathway, as direct thionation of 1-isopropyl-1H-imidazole can be challenging. A more practical approach often involves building the ring system with the sulfur atom already in place.

Step 2: Desulfurization and Chlorination

The conversion of the 2-thione to the 2-chloro derivative can be accomplished using a variety of reagents. Phosphorus oxychloride is also effective in this transformation, acting as both a chlorinating and desulfurizing agent.

Mechanistic Rationale: The lone pair of electrons on the sulfur atom of the thione attacks the electrophilic phosphorus atom of POCl₃. A series of rearrangements and eliminations, driven by the formation of the stable P=O bond, leads to the displacement of the sulfur and the introduction of a chlorine atom at the C2 position.

Experimental Protocol: Desulfurization-Chlorination

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |

| 1-Isopropyl-1H-imidazole-2-thione | C₆H₁₀N₂S | 142.22 | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 2.0-3.0 |

| Toluene | C₇H₈ | 92.14 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |

Procedure:

-

In a round-bottom flask, suspend 1-isopropyl-1H-imidazole-2-thione (1.0 eq) in toluene.

-

Add phosphorus oxychloride (2.0-3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Direct Chlorination | Route B: Desulfurization-Chlorination |

| Number of Steps | 2 | 3 |

| Atom Economy | Higher | Lower |

| Reagent Handling | POCl₃ is corrosive and moisture-sensitive. | Involves handling of sulfur-containing compounds and POCl₃. |

| Potential Byproducts | Over-chlorination or formylation products. | Sulfur-containing byproducts. |

| Scalability | Generally good, but requires careful control of exotherms. | Can be scalable, but may require more complex work-up. |

Expertise & Experience Insights:

The direct chlorination (Route A) is often preferred for its brevity. However, controlling the reaction conditions is paramount to avoid the formation of undesired byproducts. The Vilsmeier-Haack conditions must be carefully optimized; an excess of DMF and aqueous work-up will favor formylation, while limiting DMF and using a non-aqueous work-up promotes chlorination. Route B, while longer, can sometimes provide cleaner product due to the specific reactivity of the thione intermediate. The choice of route will ultimately be guided by the specific requirements of the synthesis and the experience of the chemist.

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. By providing in-depth experimental protocols, mechanistic insights, and a comparative analysis, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The successful execution of these syntheses relies on careful attention to reaction conditions and purification techniques, enabling the efficient production of this important chemical intermediate.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-686.

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

- Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Org. Synth.1953, 33, 27.

- U.S. Patent US20090131653A1, "Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent," issued May 21, 2009.

-

ResearchGate. Experimental set-up for the continuous flow N-alkylation of imidazole. [Link]

- Chinese Patent CN111646945A, "Synthetic method of 4-bromo-2-nitro-1H-imidazole," issued September 11, 2020.

- Amin, S.; et al. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- Chinese Patent CN110776464A, "N1 site alkylation method for imidazole compounds," issued February 11, 2020.

-

Zenodo. SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

- Chinese Patent CN101490070A, "Generation of phosphorus oxychloride as by-product from phosphorus pentachloride and dmf and its use for chlorination reaction by converting into vilsmeier-haack reagent," issued July 22, 2009.

-

OUCI. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

- Shrivastava, T. P.; et al. Imidazole derivatives: A comprehensive survey of their recognition properties. Org. Biomol. Chem.2012, 10, 1711–1724.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-isopropyl-1H-imidazole

Introduction

2-Chloro-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound featuring an imidazole ring substituted with a chloro group at the 2-position and an isopropyl group at the 1-position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The imidazole scaffold is a common motif in biologically active molecules, and the presence of the chloro and isopropyl groups provides specific steric and electronic properties that can be exploited for targeted chemical modifications.[1]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for applications in synthesis, formulation, and analytical development. Where experimental data is not available in peer-reviewed literature, this guide presents high-quality predicted data and outlines robust, standardized protocols for experimental determination.

Molecular and Structural Properties

The fundamental characteristics of a molecule are dictated by its structure, which influences all other physicochemical properties.

-

Molecular Formula: C₆H₉ClN₂[]

-

Molecular Weight: 144.60 g/mol []

-

IUPAC Name: 2-chloro-1-propan-2-ylimidazole[]

-

CAS Number: 1053655-72-3[3]

-

Canonical SMILES: CC(C)N1C=CN=C1Cl[3]

-

InChI Key: DASXVMCVZIOXGG-UHFFFAOYSA-N[]

Physicochemical Data Summary

The following table summarizes the available experimental and predicted physicochemical properties of this compound. It is critical to note that much of the available data is computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source & Type |

| Molecular Weight | 144.60 g/mol | (Experimental)[] |

| Boiling Point | 223.8 °C at 760 mmHg | (Predicted)[3] |

| Density | 1.17 g/cm³ | (Predicted)[3] |

| Flash Point | 89.1 °C | (Predicted)[3] |

| Water Solubility | 4.6 g/L at 25 °C | (Predicted)[3] |

| logP (Octanol-Water Partition Coefficient) | 2.117 | (Predicted)[3] |

| pKa (Acid Dissociation Constant) | 4.26 ± 0.31 | (Predicted)[3] |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | (Computed)[3] |

Detailed Analysis of Key Properties

Solubility

Solubility is a critical parameter in drug discovery and development, influencing absorption, distribution, and formulation.[4][5] The predicted water solubility for this compound is 4.6 g/L, indicating it is slightly soluble.[3]

Causality and Insights:

-

The imidazole ring itself is polar and capable of hydrogen bonding, contributing to water solubility.[6]

-

The isopropyl group is nonpolar and introduces hydrophobicity, which limits water solubility compared to unsubstituted imidazole.

-

The chloro group also adds to the hydrophobicity. The balance between the polar imidazole core and the nonpolar substituents results in its predicted slight solubility.

-

Solubility is expected to be pH-dependent. As a weak base (see pKa section), the compound will become protonated and more soluble in acidic conditions.[6]

Acidity/Basicity (pKa)

The predicted pKa of 4.26 corresponds to the protonation of the N3 nitrogen on the imidazole ring.[3] This value indicates that this compound is a weak base.

Causality and Insights:

-

The lone pair of electrons on the N3 nitrogen atom can accept a proton.

-

The electron-withdrawing effect of the chlorine atom at the adjacent C2 position reduces the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ≈ 7).

-

At physiological pH (~7.4), the compound will exist predominantly in its neutral, unprotonated form. This has significant implications for its ability to cross biological membranes.

Stability

While specific stability studies are not publicly available, general chemical principles suggest:

-

Thermal Stability: The compound is likely stable at room temperature but may decompose at elevated temperatures, especially near its predicted boiling point.

-

pH Stability: Imidazole rings are generally stable across a wide pH range. However, extreme pH conditions combined with high temperatures could lead to hydrolysis or degradation.

-

Storage: For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere, especially if it is of high purity.

Experimental Protocols for Property Determination

To ensure scientific rigor, predicted data must be validated experimentally. The following sections provide standardized, self-validating protocols for determining key physicochemical properties.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility.[7]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that saturation is reached.[8]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, separate the solid by centrifugation or filtration using a low-binding filter (e.g., PVDF).[4][5]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., mobile phase) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][8]

-

Validation: Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[8] The experiment should be run in triplicate to assess reproducibility.[9]

Caption: Shake-Flask Method Workflow.

Protocol 2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during titration with an acid or base.[10][11]

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[10][11] Add a background electrolyte like KCl to maintain constant ionic strength.[12]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[12]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M HCl, since the compound is a base).[10][12]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[10]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be identified as the inflection point on the curve (or the peak of the first derivative plot), and the pKa is determined from the titration curve.[12][13]

Caption: Potentiometric Titration Workflow.

Conclusion

This compound is a synthetic building block with physicochemical properties defined by its substituted imidazole core. Its predicted slight water solubility and weak basicity are key parameters that will govern its behavior in both synthetic reactions and biological systems. While computational data provides a valuable starting point, the experimental protocols outlined in this guide for determining solubility and pKa provide a clear pathway for obtaining the robust, high-quality data required for advanced research and development applications. Accurate characterization of these properties is fundamental to unlocking the full potential of this versatile chemical intermediate.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link].

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). Available from: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link].

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link].

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link].

-

Farkas, E., et al. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education - ACS Publications. Available from: [Link].

-

PubChemLite. 2-chloro-1-isopropyl-1h-benzo[d]imidazole. Available from: [Link].

-

ResearchGate. Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... Available from: [Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig2_236166444.

-

Solubility of Things. Imidazole. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-isopropyl-1H-imidazole (CAS: 1053655-72-3): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

2-Chloro-1-isopropyl-1H-imidazole, identified by CAS Number 1053655-72-3, is a substituted heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its structure, featuring an imidazole core functionalized with a reactive chlorine atom at the C2 position and an isopropyl group at the N1 position, offers a unique combination of steric and electronic properties. The imidazole ring itself is a ubiquitous scaffold in numerous biologically active molecules and FDA-approved drugs, prized for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[2][3] This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, reactivity, and applications of this compound, tailored for researchers and professionals engaged in drug discovery and chemical development.

Physicochemical Properties and Specifications

The compound's utility is fundamentally linked to its distinct chemical and physical properties. This data, compiled from various chemical suppliers and databases, provides a baseline for its handling, reaction setup, and characterization.[][5]

| Property | Value | Reference |

| CAS Number | 1053655-72-3 | [] |

| Molecular Formula | C₆H₉ClN₂ | [][5] |

| Molecular Weight | 144.60 g/mol | [][5] |

| IUPAC Name | 2-chloro-1-propan-2-ylimidazole | [] |

| Synonyms | 2-Chloro-1-(1-methylethyl)-1H-imidazole | [][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 223.8°C at 760 mmHg (Predicted) | [] |

| Density | 1.17 g/cm³ (Predicted) | [] |

| SMILES | CC(C)N1C=CN=C1Cl | [] |

| InChI Key | DASXVMCVZIOXGG-UHFFFAOYSA-N | [] |

| Typical Purity | ≥95% (GC) | [1][] |

| Storage Conditions | Store at 0-8°C, inert atmosphere, keep dry | [1] |

Synthesis and Purification: A Validated Approach

While specific peer-reviewed publications detailing the synthesis of CAS 1053655-72-3 are not abundant, a robust and logical two-step pathway can be constructed from well-established principles of heterocyclic chemistry. This proposed synthesis is designed to be self-validating, relying on high-yielding, regioselective reactions common in the field.

Synthetic Rationale: The strategy involves first the N-alkylation of the imidazole ring, followed by a regioselective chlorination at the C2 position. The C2 proton of an N-substituted imidazole is the most acidic, making it susceptible to deprotonation by a strong organolithium base, which then allows for targeted electrophilic quenching.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isopropyl-1H-imidazole

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq).

-

Solvent Addition: Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Add 80 mL of anhydrous tetrahydrofuran (THF).

-

Imidazole Addition: Cool the suspension to 0°C using an ice bath. Dissolve imidazole (3.4 g, 50 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: The strong base NaH deprotonates the imidazole N-H, forming the sodium salt which is a potent nucleophile.

-

Alkylation: After stirring for 1 hour at 0°C, add 2-bromopropane (5.6 mL, 60 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of 10 mL of water. Remove the THF under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield 1-isopropyl-1H-imidazole as a colorless oil.

Step 2: Synthesis of this compound

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the purified 1-isopropyl-1H-imidazole (5.5 g, 50 mmol, 1.0 eq) and 100 mL of anhydrous THF.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour. Causality: n-BuLi is a powerful base that selectively removes the most acidic proton at the C2 position, generating a C2-lithiated imidazole intermediate.

-

Chlorination: In a separate flask, dissolve N-chlorosuccinimide (NCS, 7.3 g, 55 mmol, 1.1 eq) in 30 mL of anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78°C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Quench the reaction with 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

-

Work-up: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound. The purity should be verified by GC-MS and NMR spectroscopy.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered around the C2-chloro substituent and the remaining C-H bonds on the imidazole ring.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the imidazole ring facilitates the displacement of the C2-chloride by a wide range of nucleophiles. This reaction is a cornerstone for building molecular diversity, allowing for the straightforward introduction of amines, thiols, alcohols, and other functional groups to create libraries of novel compounds for biological screening.[6][7]

-

Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to synthesize otherwise.

-

Further Ring Functionalization: The C5 position remains available for functionalization. Under specific conditions, such as directed ortho-metalation or in the absence of the more acidic C2 proton, the C5 proton can be removed by a strong base, allowing for the introduction of a second substituent onto the imidazole ring.[8]

Applications in Drug Discovery

The imidazole moiety is a privileged structure in medicinal chemistry, and building blocks like this compound are instrumental in accessing novel drug candidates.[3]

-

Scaffold for Library Synthesis: Its primary application is as an intermediate. The dual reactivity (substitution at C2, potential for functionalization at C5) allows for the rapid generation of diverse compound libraries, which are essential for high-throughput screening campaigns.[1]

-

Bioactive Molecule Synthesis: Imidazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][9] This compound serves as a key starting material for synthesizing analogs of known bioactive agents or exploring entirely new chemical spaces for therapeutic intervention. For example, the 2-aminoimidazole core is found in several marine natural products with potent biological activity.[7]

-

Agrochemicals: Beyond pharmaceuticals, this intermediate is also valuable in the agrochemical industry for the development of new classes of herbicides and pesticides, where the imidazole scaffold can contribute to the desired bioactivity and metabolic stability.[1]

Safety and Handling

Proper handling is crucial as the toxicological properties of this compound have not been extensively investigated.[10] Based on safety data for this and structurally related compounds, the following precautions are mandated:

-

Hazard Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[10]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[10]

-

Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere to ensure long-term stability.[1]

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in the molecular sciences. Its well-defined reactivity, coupled with the biological significance of the imidazole core, makes it an invaluable tool for researchers and drug development professionals. By understanding its properties, synthesis, and reaction pathways, scientists can strategically leverage this building block to construct complex molecules, accelerate discovery programs, and ultimately contribute to the development of new therapeutics and advanced materials.

References

-

ResearchGate. Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... [Link]

-

Chem-space. 2-Chloro-1H-benzo[d]imidazole: Comprehensive Overview and Applications. [Link]

- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.

-

National Institutes of Health (NIH). Synthesis of 2-imidazolones and 2-iminoimidazoles. [Link]

-

National Center for Biotechnology Information (NCBI). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

ScienceDirect. Two novel imidazole derivatives – Combined experimental and computational study. [Link]

-

Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 5. This compound - CAS:1053655-72-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 2-Chloro-1-isopropyl-1H-imidazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1-isopropyl-1H-imidazole, a key intermediate in the development of novel therapeutic agents and functional materials. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to this compound

This compound belongs to the versatile class of halogenated imidazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The strategic placement of the chloro and isopropyl groups on the imidazole scaffold allows for further functionalization, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, which is a critical step in any research and development pipeline.

Molecular Structure and Properties

The structural and chemical properties of this compound are foundational to understanding its spectroscopic behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂ | [1] |

| Molecular Weight | 144.60 g/mol | [1] |

| Canonical SMILES | CC(C)N1C=CN=C1Cl | [1] |

| InChIKey | DASXVMCVZIOXGG-UHFFFAOYSA-N | [1] |

| Boiling Point | 223.8 °C at 760 mmHg | [2] |

| Density | 1.17 g/cm³ | [2] |

graph "2_Chloro_1_isopropyl_1H_imidazole" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; N2 [label="N"]; Cl [label="Cl"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];C1 -- N1 [len=1.5]; N1 -- C3 [len=1.5]; C3 -- N2 [len=1.5]; N2 -- C2 [len=1.5]; C2 -- C1 [len=1.5]; C2 -- Cl [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C4 -- C6 [len=1.5];

H1 [label="H", pos="2.5,0.5!"]; H2 [label="H", pos="2.5,-0.5!"]; H3 [label="H", pos="-2.5,0.5!"]; H4 [label="H", pos="-2.5,-0.5!"]; H5 [label="H", pos="0,2.5!"]; H6 [label="H", pos="-1.5,2!"]; H7 [label="H", pos="1.5,2!"]; H8 [label="H", pos="0,-2.5!"]; H9 [label="H", pos="-1.5,-2!"]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | d | 1H | H-5 |

| ~6.8 | d | 1H | H-4 |

| ~4.4 | sept | 1H | CH (isopropyl) |

| ~1.4 | d | 6H | 2 x CH₃ (isopropyl) |

Data is predicted and may vary based on solvent and experimental conditions.

Interpretation:

-

The two doublets in the aromatic region (~6.8-7.0 ppm) are attributed to the two protons on the imidazole ring (H-4 and H-5). Their distinct chemical shifts are due to the anisotropic effects of the neighboring chloro and isopropyl substituents.

-

The septet at approximately 4.4 ppm corresponds to the methine proton of the isopropyl group, split by the six equivalent protons of the two methyl groups.

-

The doublet at around 1.4 ppm, integrating to six protons, represents the two equivalent methyl groups of the isopropyl substituent, split by the single methine proton.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~138 | C-2 |

| ~125 | C-5 |

| ~115 | C-4 |

| ~50 | CH (isopropyl) |

| ~22 | 2 x CH₃ (isopropyl) |

Data is predicted and may vary based on solvent and experimental conditions.

Interpretation:

-

The signal at approximately 138 ppm is assigned to the C-2 carbon, which is directly attached to the electronegative chlorine atom and two nitrogen atoms, causing a significant downfield shift.

-

The signals for the C-4 and C-5 carbons of the imidazole ring are expected in the aromatic region, with their precise shifts influenced by the substituents.

-

The upfield signals at around 50 ppm and 22 ppm are characteristic of the sp³ hybridized carbons of the isopropyl group.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2940 | Strong | C-H stretch (aliphatic) |

| 1500-1400 | Medium-Strong | C=C and C=N stretch (imidazole ring) |

| 1380-1360 | Medium | C-H bend (isopropyl) |

| 800-700 | Strong | C-Cl stretch |

Data is predicted and may vary based on the sampling method.

Interpretation:

-

The C-H stretching vibrations for the aromatic imidazole ring are expected in the 3100-3000 cm⁻¹ region.

-

The strong absorptions between 2980 and 2940 cm⁻¹ are characteristic of the C-H stretching of the aliphatic isopropyl group.

-

The absorptions in the 1500-1400 cm⁻¹ range are attributed to the stretching vibrations of the C=C and C=N bonds within the imidazole ring.

-

The C-H bending of the isopropyl group will likely appear around 1380-1360 cm⁻¹.

-

A strong band in the lower wavenumber region (800-700 cm⁻¹) is indicative of the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often employed:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 144/146 | High | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |

| 129/131 | Medium | [M - CH₃]⁺ |

| 102/104 | Medium | [M - C₃H₆]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 144 and 146, with a characteristic 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation of the isopropyl group can lead to the loss of a methyl radical (CH₃), resulting in a fragment ion at m/z 129/131.

-

Loss of propene (C₃H₆) via a rearrangement can give rise to a fragment at m/z 102/104.

-

The base peak is likely to be the stable isopropyl cation at m/z 43.

Caption: Plausible mass fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A typical protocol for Electrospray Ionization (ESI) mass spectrometry is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio in the mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Synthesis of this compound

While various methods for the synthesis of substituted imidazoles exist, a plausible route to this compound involves the N-isopropylation of a suitable imidazole precursor followed by chlorination. A general two-step procedure is outlined below, adapted from related literature.[3]

Step 1: Synthesis of 1-isopropyl-1H-imidazole

This step can be achieved via the N-alkylation of imidazole with an isopropyl halide.

Materials:

-

Imidazole

-

2-Bromopropane (or 2-iodopropane)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a solution of imidazole in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir for a short period before adding 2-bromopropane dropwise.

-

Let the reaction warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 1-isopropyl-1H-imidazole.

Step 2: Synthesis of this compound

The chlorination of the 1-isopropyl-1H-imidazole can be accomplished using a suitable chlorinating agent.

Materials:

-

1-isopropyl-1H-imidazole

-

N-Chlorosuccinimide (NCS) or similar chlorinating agent

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

Dissolve 1-isopropyl-1H-imidazole in an anhydrous solvent under an inert atmosphere.

-

Add N-Chlorosuccinimide portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer, concentrate in vacuo, and purify the residue by column chromatography to afford the final product, this compound.

Caption: A proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic overview of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. The provided synthetic route offers a practical approach for its preparation in a laboratory setting. Adherence to rigorous spectroscopic analysis is crucial for ensuring the quality and reliability of research outcomes in the fields of chemical synthesis and drug discovery.

References

-

ResearchGate. (n.d.). Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... Retrieved from [Link]

Sources

theoretical studies of 2-Chloro-1-isopropyl-1H-imidazole

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Chloro-1-isopropyl-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a heterocyclic compound of interest in medicinal and materials science. The imidazole scaffold is a cornerstone in the development of therapeutic agents, and understanding the structural, electronic, and reactive properties of its derivatives is paramount for rational drug design.[1][2][3] This document outlines a systematic approach employing quantum chemical calculations and molecular docking simulations to elucidate the molecule's fundamental characteristics. We will delve into the causality behind the selection of computational methods, ensuring a self-validating and robust theoretical protocol. The insights derived from these studies are crucial for researchers, scientists, and drug development professionals seeking to explore the potential of this and related imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

Imidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of biological activities.[2][4] They are integral components of many existing drugs, including those for treating hypertension.[2][4] The versatility of the imidazole ring, with its electron-rich nature and capacity for hydrogen bonding, makes it a privileged structure in drug discovery.[3] The specific compound, this compound (C₆H₉ClN₂), features a chloro substitution at the 2-position and an isopropyl group at the 1-position, modifications that are expected to significantly influence its steric and electronic properties, and consequently its biological activity.[] Theoretical studies provide a powerful, cost-effective means to predict these properties before embarking on extensive experimental synthesis and testing.

Molecular Structure and Conformational Analysis

A thorough understanding of a molecule's three-dimensional structure is the foundation of any theoretical investigation. For this compound, the primary conformational flexibility arises from the rotation of the isopropyl group relative to the imidazole ring.

Rationale for Conformational Analysis

The identification of the global minimum energy conformation is critical, as it represents the most stable structure of the molecule and is the basis for all subsequent quantum chemical calculations. Different conformers can exhibit distinct electronic properties and binding affinities to biological targets.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defined by the C-N bond connecting the isopropyl group to the imidazole ring. This is typically done in increments of 10-15 degrees.

-

Geometry Optimization: The structures corresponding to the minima on the potential energy surface are then fully optimized using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.

-

Final Optimization: The lowest energy conformers are then re-optimized using a higher level of theory (as described in the next section) to accurately determine their relative energies and geometric parameters.

Quantum Chemical Calculations: A DFT-Based Approach

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, making it ideal for studying molecules of this size.[6][7]

The "Why": Selecting the Right Functional and Basis Set

The choice of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The "6-311" indicates a triple-zeta quality basis set, providing a flexible description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are important for describing non-covalent interactions and lone pairs. The "(d,p)" adds polarization functions, which are crucial for accurately describing the bonding in cyclic systems and strained geometries.

Workflow for DFT Calculations

The following diagram illustrates the typical workflow for the DFT-based analysis of this compound.

Caption: A typical workflow for DFT calculations on this compound.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D structure of the molecule. Key parameters to analyze include bond lengths, bond angles, and dihedral angles. Based on studies of similar imidazole derivatives, the imidazole ring is expected to be nearly planar.[9][10]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) | Justification |

|---|---|---|

| C2-Cl Bond Length | ~1.73 Å | Typical C-Cl bond length in chlorinated imidazoles. |

| N1-C(isopropyl) | ~1.48 Å | Standard C-N single bond length. |

| Imidazole Ring Bonds | 1.32 - 1.39 Å | Consistent with the aromatic character of the imidazole ring.[6] |

| Imidazole Ring Angles | 105 - 112 ° | Typical for a five-membered heterocyclic ring. |

Vibrational Analysis

A frequency calculation is a crucial step that serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of IR and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. The region of the molecule where the HOMO is localized is prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. The region where the LUMO is localized is susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.[2]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as around the nitrogen atoms, which are potential sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of nonpolar character.

Predicted Spectroscopic Properties

NMR Spectroscopy

Chemical shifts for ¹H and ¹³C can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. These predicted spectra are invaluable for confirming the structure of the synthesized compound.

IR Spectroscopy

The calculated vibrational frequencies and intensities can be plotted to generate a theoretical IR spectrum. This can aid in the identification of key functional groups in the molecule.

Table 2: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (aliphatic) | 2970-2850 | Medium-Strong |

| C=C and C=N stretching | 1590, 1480 | Medium-Strong |

| C-Cl stretching | ~750 | Strong |

Molecular Docking: Probing Biological Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][12] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.[1]

Rationale and Target Selection

Given the known antimicrobial and anticancer activities of many imidazole derivatives, a relevant protein target should be selected for docking studies.[3][12][13] For instance, cytochrome P450 enzymes are common targets for antifungal agents.[14][15]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by adding hydrogen atoms and assigning partial charges.

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through literature analysis.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the active site and to score the different binding poses.

-

Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Visualization of Ligand-Protein Interactions

The following diagram illustrates the conceptual workflow for a molecular docking study.

Caption: Conceptual workflow for a molecular docking study.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. By employing a combination of conformational analysis, DFT calculations, and molecular docking, a deep understanding of the molecule's structural, electronic, and potential biological properties can be achieved. The protocols and rationale described herein provide a robust framework for researchers to not only investigate this specific compound but also to apply these principles to the broader class of imidazole derivatives in the pursuit of novel therapeutic agents and functional materials.

References

- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011).

- Two novel imidazole derivatives – Combined experimental and computational study. (2019). Journal of Molecular Structure, 1181, 483-495.

- This compound. BOC Sciences.

- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011).

- Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole...

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2023). RSC Advances, 13(38), 26655-26673.

- Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide. Benchchem.

- Docking and synthesis of 5-chloro-1-isopropyl-2-[1-(4-alkyl/aryl)piperazin-1-yl]ethyl benzimidazoles. Wisdom Library.

- DOCKING, SYNTHESIS AND ANALYSIS OF 5-CHLORO-1- ISOPROPYL-2-[1-(4-ALKYL/ARYLPIPERAZIN-1-YL) ETHYL]-1H BENZIMIDAZOLES. World Journal of Pharmaceutical Research.

- Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2023). Scientific Reports, 13, 4529.

- Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2012). Der Pharma Chemica, 4(3), 1083-1093.

- This compound. CHIRALEN.

- This compound. Sigma-Aldrich.

- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo. (2018). Journal of Molecular Structure, 1171, 84-96.

- 2-Chloro-4-nitro-1H-imidazole. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o1933.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(11), 3585.

- Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. (2023).

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.

- Synthesis, Spectroscopy, X-ray Crystallography, and DFT Studies of Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II).

- Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 2), 164–174.

Sources

- 1. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Docking and synthesis of 5-chloro-1-isopropyl-2-[1-(4-alkyl/aryl)piperazin-1-yl]ethyl benzimidazoles. [wisdomlib.org]

- 15. wjpr.net [wjpr.net]

The Strategic Advantage of 2-Chloro-1-isopropyl-1H-imidazole in Modern Medicinal Chemistry

An In-depth Technical Guide

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its capacity for versatile molecular interactions.[1][2] This guide focuses on a specific, strategically designed derivative: 2-Chloro-1-isopropyl-1H-imidazole . We will dissect the unique chemical attributes of this molecule, arguing for its significant potential as a foundational building block in drug discovery. This document provides a technical overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and logical workflows designed for researchers, scientists, and drug development professionals. We will explore its promise primarily in the realms of kinase inhibition and antifungal agent development, leveraging the compound's dual-feature design: a reactive C2-chloro "handle" for synthetic elaboration and a metabolism-influencing N1-isopropyl group for modulating pharmacokinetic properties.

Introduction: A Scaffold Designed for Opportunity

The enduring success of imidazole-based therapeutics stems from the ring's unique electronic properties and its ability to engage with biological targets through hydrogen bonding and metallic coordination.[3] While the core imidazole structure is well-explored, strategic substitution unlocks new avenues for innovation. This compound represents a compelling starting point for library synthesis for two primary reasons:

-

The C2-Chloro Substituent as a Versatile Synthetic Handle: The chlorine atom at the electron-deficient C2 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This provides a reliable and powerful method for introducing a wide array of chemical diversity (aryl, heteroaryl, alkyl, and amino groups), enabling the systematic exploration of structure-activity relationships (SAR).[4][5]

-

The N1-Isopropyl Group for Modulating Physicochemical Properties: The isopropyl group attached to the N1 position significantly increases the molecule's lipophilicity.[6][7] This property is critical in drug design, as it can enhance membrane permeability and influence metabolic stability, potentially improving a drug candidate's overall pharmacokinetic profile.[8][9]

This guide will demonstrate how these two features can be synergistically exploited to accelerate the discovery of novel therapeutic agents.

Synthesis of the Core Scaffold: A Plausible Two-Step Protocol

While a specific, one-pot synthesis for this compound is not extensively documented in mainstream literature, a robust and logical two-step sequence can be proposed based on established methodologies for N-alkylation and subsequent chlorination of imidazoles.

Step 1: N-Isopropylation of Imidazole

This initial step involves the straightforward alkylation of the imidazole ring. The use of a strong base in a polar aprotic solvent ensures efficient deprotonation of the imidazole nitrogen, facilitating nucleophilic attack on the alkyl halide.[10]

Experimental Protocol: Synthesis of 1-Isopropyl-1H-imidazole

-

Materials: Imidazole, Sodium Hydroxide (NaOH), Dimethyl Sulfoxide (DMSO), 2-Bromopropane, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve imidazole (1.0 eq.) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add powdered NaOH (1.5 eq.) to the solution. Stir the resulting suspension at room temperature for 1.5 hours.

-

Add 2-bromopropane (1.5 eq.) dropwise to the reaction mixture.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-isopropyl-1H-imidazole via column chromatography on silica gel.[10]

-

Step 2: C2-Chlorination

The second step introduces the critical chloro "handle." Direct chlorination of imidazoles can be challenging, but methods involving the chlorination of an activated precursor, such as an imidazolone or an imidazole N-oxide, are well-established.[11][12] The following protocol is based on the chlorination of an activated imidazole intermediate.

Experimental Protocol: Synthesis of this compound

-

Materials: 1-Isopropyl-1H-imidazole (from Step 1), suitable activating agent (e.g., for imidazolone formation), N-Chlorosuccinimide (NCS) or Oxalyl Chloride, Anhydrous Dichloromethane (DCM), Saturated Sodium Thiosulfate solution.

-

Procedure:

-

Activation (Hypothetical): Convert 1-isopropyl-1H-imidazole into a more reactive intermediate, such as 1-isopropyl-1,3-dihydro-2H-imidazol-2-one. This is a common strategy to facilitate electrophilic substitution at the C2 position.[11]

-

Dissolve the activated intermediate (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add the chlorinating agent (e.g., NCS, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis confirms the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess chlorinating agent.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.[11]

-

Strategic Derivatization via Cross-Coupling Reactions

The true utility of the this compound scaffold lies in its capacity for diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[13][14] The 2-chloroimidazole is an ideal substrate for these transformations.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.[4][15] Applying this reaction to our core scaffold allows for the direct attachment of diverse (hetero)aryl groups, which are common features in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Materials: this compound (1.0 eq.), (Hetero)arylboronic acid (1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), Base (e.g., K₂CO₃, 2.0 eq.), Solvent (e.g., 1,4-Dioxane/Water mixture).

-

Procedure:

-

To a reaction vessel, add this compound, the desired (hetero)arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system (e.g., Dioxane/Water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain the desired 2-aryl-1-isopropyl-1H-imidazole derivative.

-

This protocol provides a template for generating a large library of analogs for screening, as illustrated in the workflow diagram below.

Caption: Synthetic workflow from imidazole to a diverse library.

Potential Therapeutic Applications: Formulating Hypotheses

Based on extensive precedent from structurally related compounds, we can hypothesize two high-priority therapeutic areas for derivatives of this compound.

Application I: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11] Benzimidazole is a well-established scaffold for ATP-competitive kinase inhibitors, often acting as a hinge-binding motif.[16] Derivatives of our core scaffold are ideally suited to target this enzyme class.

-

Mechanism of Action Hypothesis: The N-substituted imidazole core can mimic the purine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 2-substituted aryl group, installed via Suzuki coupling, can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.[17][18]

| Compound Class | Key Structural Feature | Rationale for Kinase Inhibition | Representative References |

| Pyridinyl Imidazoles | Imidazole core with a C2-pyridinyl group | Known scaffold for p38 MAPK inhibitors. | [11] |

| 2-Aryl Benzimidazoles | Fused imidazole (benzimidazole) core | Multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. | [16][18] |

| 4-Aminoimidazoles | Substituted amino group on imidazole | Potent inhibitors of Src Family Kinases (SFKs). | [19] |

The diagram below illustrates the general principle of an ATP-competitive kinase inhibitor.

Caption: Binding model of a hypothetical imidazole-based kinase inhibitor.

Application II: Antifungal Agents

Azole-based drugs are mainstays of antifungal therapy.[1] They function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[20]

-

Mechanism of Action Hypothesis: The imidazole core is central to this mechanism. The N3 nitrogen of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, potently inhibiting its function. The N1-substituent and any C2-substituents extend into other regions of the active site, influencing potency, selectivity, and pharmacokinetic properties. The increased lipophilicity from the N1-isopropyl group may enhance the compound's ability to penetrate the fungal cell membrane to reach its intracellular target.[20][21]

Proposed Drug Discovery and Development Workflow

To systematically explore the potential of the this compound scaffold, a structured research workflow is essential. The following diagram outlines a logical progression from initial synthesis to lead identification.